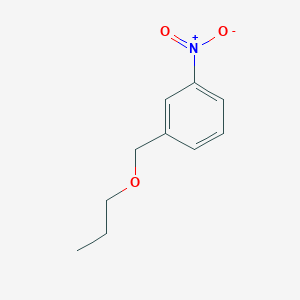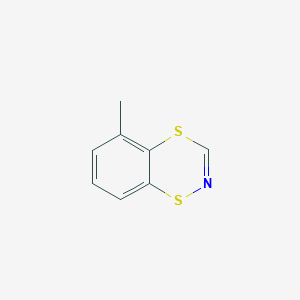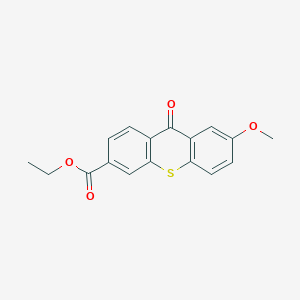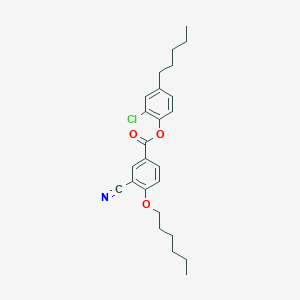
((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride is a complex organic compound with a unique structure that includes both diethylcarbamoyl and mesitylcarbamoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride typically involves multiple steps, starting with the preparation of the diethylcarbamoyl and mesitylcarbamoyl intermediates. These intermediates are then reacted with appropriate reagents under controlled conditions to form the final compound. Common reagents used in these reactions include phosgene, dimethylamine, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in flow reactors, where phosgene and dimethylamine are reacted at high temperatures to achieve high yields. The use of excess phosgene helps suppress the formation of unwanted by-products .
化学反応の分析
Types of Reactions
((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols .
科学的研究の応用
Chemistry
In chemistry, ((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride is used as a reagent in various organic synthesis reactions. It is particularly useful in the formation of carbamates and other nitrogen-containing compounds .
Biology
In biology, this compound is studied for its potential as a biochemical tool. It can be used to modify proteins and other biomolecules, aiding in the study of their functions and interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific molecular pathways .
Industry
In industry, this compound is used in the production of pharmaceuticals and other fine chemicals. Its unique structure allows for the creation of specialized products with specific properties .
作用機序
The mechanism of action of ((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride involves its interaction with specific molecular targets. It can bind to proteins and other biomolecules, altering their functions and interactions. This binding is often mediated by the carbamoyl groups, which can form covalent bonds with nucleophilic sites on the target molecules .
類似化合物との比較
Similar Compounds
Diethylcarbamoyl chloride: A simpler compound with similar reactivity but lacking the mesitylcarbamoyl group.
Dimethylcarbamoyl chloride: Another related compound with different substituents on the nitrogen atom.
Uniqueness
((Diethylcarbamoyl)methyl)diethyl((mesitylcarbamoyl)methyl)ammonium chloride is unique due to the presence of both diethylcarbamoyl and mesitylcarbamoyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .
特性
| 79143-73-0 | |
分子式 |
C21H36ClN3O2 |
分子量 |
398.0 g/mol |
IUPAC名 |
[2-(diethylamino)-2-oxoethyl]-diethyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C21H35N3O2.ClH/c1-8-23(9-2)20(26)15-24(10-3,11-4)14-19(25)22-21-17(6)12-16(5)13-18(21)7;/h12-13H,8-11,14-15H2,1-7H3;1H |
InChIキー |
PFIGHIYYCWTOFN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C[N+](CC)(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








